

Synthesis and structural analysis of 4-Methyl-2-pentanol

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Compound of Interest

Compound Name: 4-Methyl-2-pentanol

Cat. No.: B046003

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An In-depth Technical Guide on the Synthesis and Structural Analysis of **4-Methyl-2-pentanol**

This guide provides a comprehensive overview of the synthesis and structural analysis of **4-methyl-2-pentanol**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key processes.

Synthesis of 4-Methyl-2-pentanol

4-Methyl-2-pentanol can be synthesized through various methods. The most common and industrially relevant method is the reduction of 4-methyl-2-pentanone. Other notable methods include the Grignard reaction and the reduction of corresponding haloalkanes.

Reduction of 4-Methyl-2-pentanone with Sodium Borohydride

This method is a common laboratory procedure for the synthesis of **4-methyl-2-pentanol** due to its mild reaction conditions and high yields.

Experimental Protocol:

- Materials:
 - 4-methyl-2-pentanone

- Sodium borohydride (NaBH_4)
- Methanol
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Procedure:
 - In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.1 mol) of 4-methyl-2-pentanone in 50 mL of methanol.
 - Cool the flask in an ice bath to 0-5 °C.
 - Slowly add 1.9 g (0.05 mol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes, maintaining the temperature below 10 °C.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
 - Quench the reaction by slowly adding 50 mL of 1 M HCl.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with 50 mL of saturated sodium chloride solution.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purify the crude product by fractional distillation to yield pure **4-methyl-2-pentanol**.

Catalytic Hydrogenation of 4-Methyl-2-pentanone

This is a primary industrial method for producing **4-methyl-2-pentanol**. It involves the reaction of 4-methyl-2-pentanone with hydrogen gas in the presence of a metal catalyst.

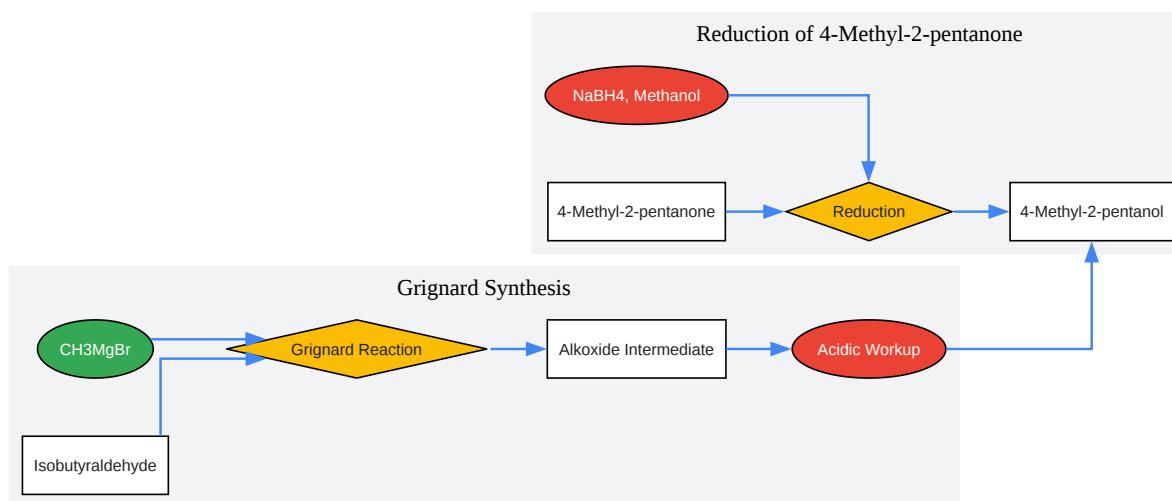
General Protocol:

4-Methyl-2-pentanone is hydrogenated in a high-pressure reactor using a catalyst such as Raney nickel or palladium on carbon.^[1] The reaction is typically carried out at elevated temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the resulting **4-methyl-2-pentanol** is purified by distillation.

Grignard Synthesis

4-Methyl-2-pentanol can be prepared via a Grignard reaction by reacting isobutyraldehyde with methylmagnesium bromide, followed by an acidic workup.^[2]

Synthesis Workflow Diagram:

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A diagram illustrating two synthetic routes to **4-Methyl-2-pentanol**.

Structural Analysis of 4-Methyl-2-pentanol

The structure of **4-methyl-2-pentanol** is confirmed using various spectroscopic techniques, including NMR (^1H and ^{13}C), IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR Data:

Chemical Shift (ppm)	Assignment
22.4	C5-CH ₃
23.1	C1
23.9	C5-CH ₃
24.8	C5
48.7	C4
65.8	C2

¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.90	d	6H	C5-(CH ₃) ₂
1.18	d	3H	C1-H
1.25-1.40	m	2H	C3-H ₂
1.75	m	1H	C5-H
3.80	m	1H	C2-H
~1.5-2.0 (broad)	s	1H	OH

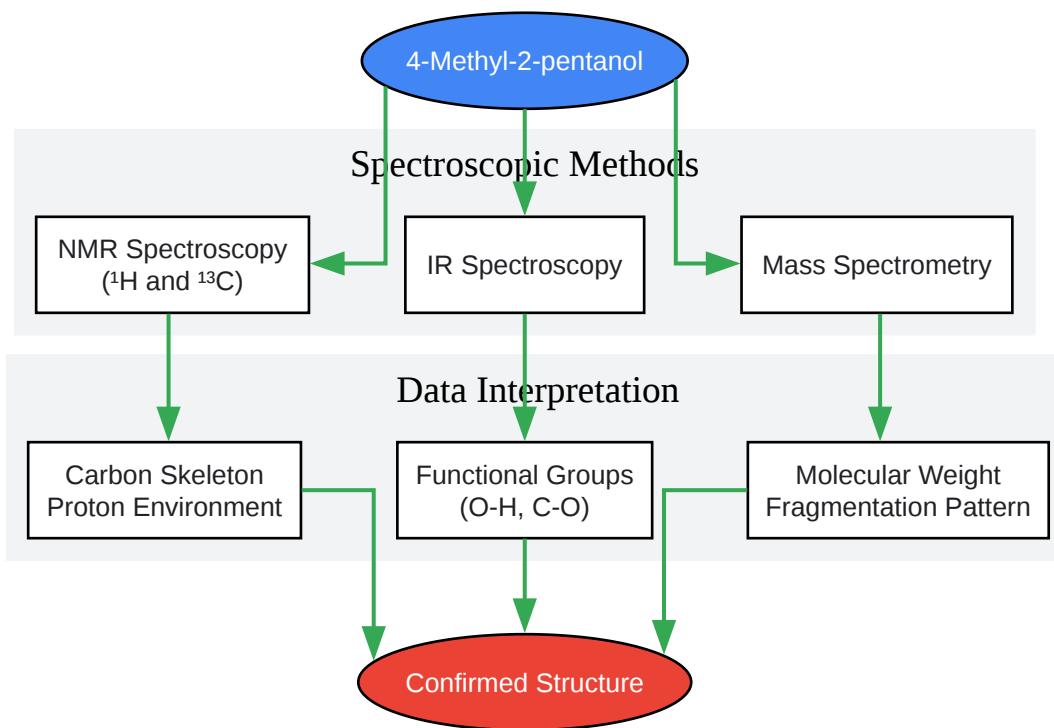
Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
~3340 (broad)	O-H stretch
2955, 2870	C-H stretch (sp ³)
1368	C-H bend (gem-dimethyl)
1120	C-O stretch

Mass Spectrometry (MS)

m/z	Fragmentation
87	$[\text{M} - \text{CH}_3]^+$
84	$[\text{M} - \text{H}_2\text{O}]^+$
69	$[\text{M} - \text{H}_2\text{O} - \text{CH}_3]^+$
45	$[\text{CH}_3\text{CHOH}]^+$

Structural Analysis Workflow Diagram:



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A flowchart for the structural elucidation of **4-Methyl-2-pentanol**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-methyl-2-pentanol**.

Property	Value
Molecular Formula	C ₆ H ₁₄ O
Molecular Weight	102.17 g/mol
Appearance	Colorless liquid
Density	0.807 g/cm ³ at 20 °C
Boiling Point	131.6 °C
Melting Point	-90 °C
Flash Point	41 °C
Solubility in Water	15 g/L

Safety Information

4-Methyl-2-pentanol is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

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References

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